N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-16(12-11-14-7-3-1-4-8-14)19-17-20-21-18(24-17)23-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMJWMUHPZQYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide generally involves a multi-step process. One common method begins with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide in the presence of a base like sodium hydroxide. The resulting intermediate is then reacted with benzyl chloride to introduce the benzylsulfanyl group. Finally, acylation with 3-phenylpropanoic acid or its derivatives forms the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps, optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions, leading to various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation Products: Benzylsulfoxide, benzylsulfone derivatives.
Reduction Products: Reduced thiadiazoles.
Substitution Products: Various substituted thiadiazoles and benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, particularly those with specific substitutions on the phenyl ring .
1.2 Antimicrobial Properties
This compound and its derivatives have also been studied for their antimicrobial activity. Compounds derived from this scaffold demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For example, a study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
1.3 Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to this compound has been documented in several studies. These compounds were shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Specific derivatives demonstrated significant reductions in edema in animal models compared to standard anti-inflammatory drugs like diclofenac .
Agricultural Applications
2.1 Pesticidal Activity
The unique structure of this compound has led to investigations into its potential as a pesticide. Research indicates that certain thiadiazole derivatives exhibit insecticidal properties against agricultural pests. These compounds can disrupt the normal physiological functions of insects, leading to their mortality without adversely affecting beneficial organisms .
Material Science Applications
3.1 Development of Novel Materials
In material science, compounds like this compound are being explored for their ability to form novel polymeric materials with enhanced properties. The incorporation of thiadiazole moieties into polymer matrices has been shown to improve thermal stability and mechanical strength .
Data Summary
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The biological activity of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is believed to stem from its ability to interact with key enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Its exact mechanism of action depends on the specific biological target it engages with.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Synthetic Efficiency : Benzylthio-substituted compounds (e.g., 5h , 5m ) exhibit high yields (85–88%), suggesting favorable reactivity for thioether formation .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine. The resulting product has been characterized using techniques such as single-crystal X-ray analysis and NMR spectroscopy. The molecular formula is C16H20N4OS2, with a molecular weight of approximately 356.48 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In vitro assays demonstrate that certain derivatives significantly inhibit cell proliferation, with IC50 values indicating potent activity against HeLa cells (e.g., IC50 = 0.37 µM for a related derivative) compared to traditional chemotherapeutics like sorafenib .
The mechanism by which these compounds exert their effects includes:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the sub-G1 phase , indicating the initiation of programmed cell death.
- In silico docking studies suggest binding to key targets such as VEGFR-2, which is crucial for tumor angiogenesis .
3. Comparative Biological Activity
The following table summarizes the biological activities of this compound and related compounds:
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 0.37 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | VEGFR inhibition |
| Compound 5d | HeLa | 0.73 | Apoptosis induction |
| Compound 5g | HeLa | 0.95 | Apoptosis induction |
4. Additional Biological Activities
Beyond anticancer properties, derivatives of thiadiazoles have been investigated for other biological activities:
- Antimicrobial : Some derivatives have shown promising results against bacterial strains such as Escherichia coli.
- Anti-inflammatory : Certain compounds demonstrated anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
5. Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives in a preclinical setting. The study found that modifications in the chemical structure could lead to enhanced potency and selectivity against specific cancer types. This underscores the importance of structure-activity relationship (SAR) studies in drug development .
Q & A
Q. Optimization Strategies :
- Continuous flow synthesis : Enhances yield (up to 25% improvement) by minimizing side reactions .
- Catalyst selection : POCl₃ improves cyclization efficiency compared to H₂SO₄ .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm structural integrity?
Basic Research Question
- ¹H/¹³C NMR : Verify substituent positions and amide linkage. For example, the benzylsulfanyl group shows characteristic aromatic protons at δ 7.2–7.4 ppm, while the propanamide chain exhibits triplet signals near δ 2.8–3.0 ppm (CH₂) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and thiadiazole C=N absorption (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS should display [M+H]⁺ at m/z 369.51 (C₁₉H₁₉N₃OS₂), with fragmentation peaks corresponding to benzylsulfanyl (91 m/z) and thiadiazole (116 m/z) .
Validation : Cross-reference with X-ray crystallography data (e.g., SHELXL refinement) to resolve ambiguities in stereochemistry .
What computational strategies predict the binding affinity of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinases). The benzylsulfanyl group may occupy hydrophobic pockets, while the amide forms hydrogen bonds .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The nitrophenyl variant (analog) shows enhanced electron-withdrawing effects, improving target binding .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Focus on RMSD <2 Å for binding site residues .
How can researchers resolve discrepancies in reported biological activity data for thiadiazole derivatives?
Advanced Research Question
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines) for antimicrobial testing. Discrepancies in MIC values often arise from variations in bacterial strains or inoculum size .
- Dose-Response Validation : Perform IC₅₀ assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity). For example, related compounds show IC₅₀ = 12–45 μM in MCF-7 cells .
- Meta-Analysis : Compare data across studies using tools like RevMan. Adjust for variables like solvent (DMSO vs. PBS) or incubation time .
What is the role of substituent variations (e.g., nitrophenyl vs. methylphenyl) in modulating bioactivity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., NO₂) : Enhance antibacterial potency (MIC reduced by 50% in S. aureus) by increasing electrophilicity and target binding .
- Hydrophobic Substituents (e.g., benzylsulfanyl) : Improve blood-brain barrier penetration (logP = 4.91), relevant for CNS-targeted therapies .
- SAR Studies : Synthesize analogs (e.g., 3-fluorophenyl or cyclohexyl variants) and compare activity via ANOVA. The propanamide chain length correlates with solubility (r = 0.82, p <0.05) .
How can stability studies under varying conditions (pH, temperature) guide formulation development?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The compound remains stable at pH 6–8 (≤5% degradation over 72 hours) but hydrolyzes rapidly in acidic conditions (t₁/₂ = 2 hours at pH 2) .
- Thermal Analysis : DSC/TGA reveals melting point (mp) = 212°C (dec) and decomposition above 250°C. Store at −20°C under argon for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
